5-(4-aminophenyl)-N-(cyclopropylmethyl)pyrimidin-2-amine
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Overview
Description
5-(4-aminophenyl)-N-(cyclopropylmethyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with an aminophenyl group and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-aminophenyl)-N-(cyclopropylmethyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions:
Introduction of the Cyclopropylmethyl Group: This step can be carried out using alkylation reactions where the pyrimidine nitrogen is alkylated with cyclopropylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine.
Substitution: The pyrimidine ring can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Alkyl halides, halogenating agents like chlorine or bromine.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated and alkylated pyrimidines.
Scientific Research Applications
5-(4-aminophenyl)-N-(cyclopropylmethyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-aminophenyl)-N-(cyclopropylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds with active sites, while the cyclopropylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-aminophenyl)pyrimidin-2-amine: Lacks the cyclopropylmethyl group, which may result in different binding affinities and biological activities.
N-(cyclopropylmethyl)pyrimidin-2-amine: Lacks the aminophenyl group, affecting its potential interactions with biological targets.
Uniqueness
The presence of both the aminophenyl and cyclopropylmethyl groups in 5-(4-aminophenyl)-N-(cyclopropylmethyl)pyrimidin-2-amine provides a unique combination of structural features that can enhance its binding properties and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-(4-aminophenyl)-N-(cyclopropylmethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c15-13-5-3-11(4-6-13)12-8-17-14(18-9-12)16-7-10-1-2-10/h3-6,8-10H,1-2,7,15H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUVIQMQMDJOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=N2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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